3-Methoxy-4-(trifluoromethyl)benzaldehyde

Vue d'ensemble

Description

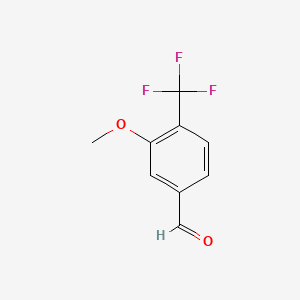

3-Methoxy-4-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H7F3O2. It is a benzaldehyde derivative where the benzene ring is substituted with a methoxy group (-OCH3) at the third position and a trifluoromethyl group (-CF3) at the fourth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3-Methoxy-4-(trifluoromethyl)benzaldehyde typically begins with 3-methoxytoluene and trifluoromethylation reagents.

Reaction Conditions: The trifluoromethylation of 3-methoxytoluene can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) and at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with various reagents:

-

Grignard Reagents : Forms secondary alcohols upon reaction with organomagnesium compounds. For example, methylmagnesium bromide produces 3-methoxy-4-(trifluoromethyl)benzyl alcohol derivatives.

-

Amines : Reacts with primary amines to form Schiff bases (imines), which are intermediates in pharmaceutical synthesis .

Key Conditions :

-

Reactions typically occur in anhydrous solvents (e.g., THF or diethyl ether).

Oxidation

The aldehyde group is oxidized to a carboxylic acid using strong oxidizing agents:

Reduction

Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol:

-

Product: 3-Methoxy-4-(trifluoromethyl)benzyl alcohol.

-

Selectivity: NaBH₄ preferred for milder conditions.

Claisen-Schmidt Condensation

Reacting with ketones under acidic or basic conditions forms α,β-unsaturated ketones (chalcones):

-

Example: Reaction with acetophenone derivatives yields fluorinated chalcones with anti-inflammatory potential .

-

Stereochemistry: E-isomers dominate due to steric hindrance from the trifluoromethyl group .

Bisindolylmethane Formation

In methanol or ethanol with catalytic acid (e.g., MeSO₃H), the aldehyde condenses with indoles:

Electrophilic Aromatic Substitution (EAS)

The benzaldehyde ring undergoes EAS at positions activated by the methoxy group (ortho/para-directing), though the electron-withdrawing trifluoromethyl group moderates reactivity:

-

Nitration : Occurs at the para position relative to the methoxy group using HNO₃/H₂SO₄ .

-

Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo-3-methoxy-4-(trifluoromethyl)benzaldehyde .

Mechanistic Insights

-

Aldehyde Reactivity : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde carbon, facilitating nucleophilic attacks .

-

Steric Effects : The trifluoromethyl group imposes steric constraints, favoring E-stereochemistry in condensation products .

-

Electronic Modulation : Methoxy and trifluoromethyl groups create a polarized electronic environment, directing substitution to specific ring positions .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant biological activity, particularly in anticancer research. A study demonstrated that derivatives of 3-Methoxy-4-(trifluoromethyl)benzaldehyde can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The trifluoromethyl moiety enhances the lipophilicity of the compounds, facilitating better cell membrane penetration.

Enzyme Inhibition

The compound has been investigated as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. A study reported that hydrazones derived from this compound exhibited dual inhibition properties with IC50 values indicating effective inhibition against these enzymes, which are crucial targets in treating neurodegenerative diseases like Alzheimer's .

Synthesis of Functional Polymers

This compound has been used as a building block in the synthesis of functional polymers. Its incorporation into polymer matrices enhances thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives.

Organic Electronics

The compound's unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. Research has shown that incorporating trifluoromethyl groups can improve charge transport properties, leading to better device performance.

Pesticide Development

Due to its biological activity, this compound has potential applications in developing novel pesticides. Its derivatives have shown promising results as antifungal agents against various plant pathogens, offering an environmentally friendly alternative to traditional pesticides .

Case Studies

Mécanisme D'action

The mechanism of action of 3-Methoxy-4-(trifluoromethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The methoxy group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparaison Avec Des Composés Similaires

4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the methoxy group.

3-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the methoxy group.

3-Methoxybenzaldehyde: Similar structure but lacks the trifluoromethyl group.

Uniqueness: 3-Methoxy-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both the methoxy and trifluoromethyl groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable intermediate in organic synthesis and drug development .

Activité Biologique

3-Methoxy-4-(trifluoromethyl)benzaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a methoxy group and a trifluoromethyl substituent on the benzaldehyde ring. These structural features contribute to its unique chemical behavior and biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C9H7F3O2 |

| CAS Number | 945003-38-3 |

| Melting Point | 64°C - 65°C |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various pathogens, including bacteria and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.

- Study Findings : In vitro assays demonstrated significant antibacterial effects against multi-drug resistant strains of Staphylococcus aureus and antifungal activity against Cryptococcus neoformans .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound is believed to induce apoptosis in cancer cells through various pathways.

- Case Study : A study involving the synthesis of related compounds showed that derivatives of benzaldehyde exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . For example, related compounds demonstrated IC50 values ranging from 1.33 µM to 10.20 µM in hormone-dependent cancer cell lines .

The biological activity of this compound is thought to be mediated through specific molecular interactions:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Binding : It may bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Research Findings

Recent studies have expanded the understanding of the biological activities associated with this compound:

- Synthesis and Evaluation : A series of derivatives were synthesized, revealing that modifications to the benzaldehyde structure can enhance biological activity .

- Cytotoxicity Assays : Various assays, including MTT assays, were employed to determine the cytotoxic effects on different cancer cell lines, demonstrating promising results for further development .

- Comparative Analysis : The presence of the trifluoromethyl group was noted to enhance lipophilicity, potentially improving membrane permeability and biological efficacy compared to similar compounds lacking this feature .

Propriétés

IUPAC Name |

3-methoxy-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRCMFYUQKUYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.